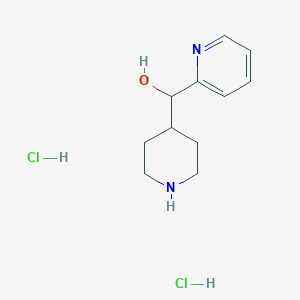

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

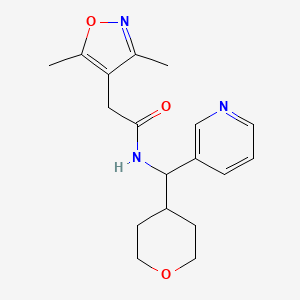

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a chemical compound with the CAS Number: 1609400-29-4 . It has a molecular weight of 265.18 . The IUPAC name for this compound is piperidin-4-yl (pyridin-2-yl)methanol dihydrochloride . It is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,11-12,14H,4-5,7-8H2;2*1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis for introducing functional groups into molecules. The study by Coppens et al. (2010) investigates the reactivity of chloropyridines with piperidine in methanol, shedding light on the electrostatic interactions that might be relevant for compounds like 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride (Coppens, Declerck, Gillet, & Nasielski, 2010).

Synthesis of Potential Substance P Antagonists

Compounds related to this compound have been explored for their potential as Substance P antagonists, a class of compounds that can modulate the neurotransmitter system involved in pain perception. Knoops et al. (1997) describe the synthesis of 3-piperidine(methan)amines and their cyclic analogues, highlighting the importance of these structures in medicinal chemistry (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).

Molecular Structure Studies

Understanding the molecular structure of compounds is crucial for their application in various scientific fields. Alver, Parlak, and Bilge (2011) conducted an experimental and theoretical NMR study of a compound closely related to this compound, providing insights into its stable forms and molecular geometry, which are essential for predicting reactivity and interaction with biological targets (Alver, Parlak, & Bilge, 2011).

Crystal Structure and Reactivity

The crystal structure of compounds provides a deep understanding of their physical and chemical properties. Girish et al. (2008) synthesized and characterized the crystal structure of a piperidin-4-yl-methanol derivative, similar to this compound, revealing details about its conformation and potential interactions (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).

Catalytic Applications

The reactivity of piperidine derivatives under catalytic conditions has been explored for the synthesis of various organic compounds. Kamiguchi et al. (2007) demonstrated the N-alkylation of amines with primary alcohols over halide clusters, a reaction mechanism that could potentially be applied to the synthesis or modification of compounds like this compound (Kamiguchi, Takahashi, Nagashima, Nakamura, & Chihara, 2007).

Safety and Hazards

Properties

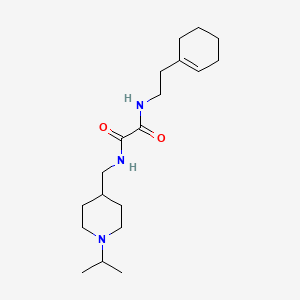

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride involves the reaction of 2-pyridinecarboxaldehyde with piperidine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "piperidine", "sodium borohydride", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: React 2-pyridinecarboxaldehyde with piperidine in methanol to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: Quench the reaction with hydrochloric acid to form the dihydrochloride salt of the product.", "Step 4: Isolate and purify the product by recrystallization or chromatography." ] } | |

CAS No. |

1609400-29-4 |

Molecular Formula |

C11H17ClN2O |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanol;hydrochloride |

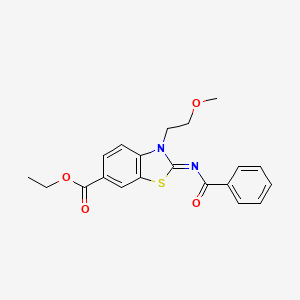

InChI |

InChI=1S/C11H16N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,11-12,14H,4-5,7-8H2;1H |

InChI Key |

IETORPIHTJISNJ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C(C2=CC=CC=N2)O.Cl.Cl |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=N2)O.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)

![Isopropyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2748058.png)

![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)